3-Phenyl-L-serine 3-Phenyl-L-serine L-Threo-3-phenylserine, also known as beta-hydroxyphenylalanine, belongs to the class of organic compounds known as phenylalanine and derivatives. Phenylalanine and derivatives are compounds containing phenylalanine or a derivative thereof resulting from reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Threo-3-phenylserine is soluble (in water) and a moderately acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 6254-48-4
VCID: VC21536614
InChI: InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
SMILES: C1=CC=C(C=C1)C(C(C(=O)O)N)O
Molecular Formula: C16H21ClN2O3
Molecular Weight: 181.19 g/mol

3-Phenyl-L-serine

CAS No.: 6254-48-4

Cat. No.: VC21536614

Molecular Formula: C16H21ClN2O3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-L-serine - 6254-48-4

CAS No. 6254-48-4
Molecular Formula C16H21ClN2O3
Molecular Weight 181.19 g/mol
IUPAC Name (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid
Standard InChI InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m0/s1
Standard InChI Key VCRXITKKWBOQRZ-ZOWNYOTGSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl
SMILES C1=CC=C(C=C1)C(C(C(=O)O)N)O
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl

Chemical Identity and Physical Properties

3-Phenyl-L-serine, also known as (2S,3R)-2-Amino-3-hydroxy-3-phenylpropanoic acid, is an important amino acid derivative with specific stereochemistry. Its chemical structure combines features of both phenylalanine and serine, creating a compound with distinctive properties useful in various biochemical and pharmaceutical applications.

Basic Chemical Information

The compound has well-defined chemical properties that distinguish it from other amino acid derivatives. These properties provide the foundation for understanding its behavior in various chemical and biological systems.

PropertyValue
Product Name3-Phenyl-L-serine
CAS Number6254-48-4
Molecular FormulaC9H11NO3
Molecular Weight181.19
EINECS228-383-1
MDL NumberMFCD00671668

The molecular structure of 3-Phenyl-L-serine contains an amine group, a carboxylic acid group, and a hydroxyl group attached to a carbon backbone that includes a phenyl ring. This unique arrangement contributes to its stereochemical properties and reactivity patterns in organic reactions .

Physical Characteristics

The physical state and properties of 3-Phenyl-L-serine impact its handling, storage, and application in research settings:

PropertyDescription
Physical StateSolid
ColorWhite to Off-White
Melting Point178-181°C
Storage ConditionRefrigerated

The solubility profile of 3-Phenyl-L-serine is particularly relevant for laboratory applications and formulation development:

SolventSolubility
AcetonitrileSlightly soluble
MethanolSparingly soluble
WaterSparingly soluble

These solubility characteristics influence the selection of appropriate solvents for reactions involving this compound and affect its bioavailability in potential pharmaceutical applications .

Nomenclature and Stereochemistry

3-Phenyl-L-serine exists in multiple stereoisomeric forms, with the L-threo configuration being the most commonly referenced in scientific literature. The compound is known by several synonyms in chemical databases and research publications:

  • (2S,3R)-3-PHENYLSERINE

  • L-Threo-3-Phenylserine

  • (2S,3R)-2-Amino-3-hydroxy-3-phenylpropanoic acid

  • (2S,3R)-2-Amino-3-phenyl-3-hydroxypropionic acid

  • (3R)-3-Phenyl-L-serine

The stereochemistry at positions 2 and 3 is critical for its biological activity and synthetic utility. The (2S,3R) configuration defines the L-threo isomer, which is the form most commonly used in biochemical research and pharmaceutical development .

Synthesis Methods

Several approaches have been developed for the synthesis of 3-Phenyl-L-serine, with recent advances focusing on enzymatic and green chemistry methods that offer improved stereoselectivity and environmental sustainability.

Enzymatic Synthesis Approaches

Enzymatic methods for synthesizing 3-Phenyl-L-serine have gained significant attention due to their high stereoselectivity and environmentally friendly nature.

L-Threonine Aldolase-Mediated Synthesis

One notable approach utilizes L-threonine aldolase from Thermotoga maritima in aqueous phosphate buffer with dimethyl sulfoxide. This method employs glycine and benzaldehyde as starting materials in the presence of pyridoxal 5'-phosphate (PLP) as a cofactor:

The reaction conditions involve stirring in test tubes at 70°C with 750 mg glycine (1 M), 106 mg benzaldehyde (0.1 M), 100 μL 5 mM PLP solution, 2 mL DMSO, 0.9 mL TA solution, and 7 mL of 50 mM phosphate buffer. Samples collected at different time points (20, 40, and 60 minutes) allow for monitoring reaction progress and optimizing yields .

Two-Enzyme Cascade System

A more recent advancement in the synthesis of 3-Phenyl-L-serine involves a two-enzyme cascade system using ω-transaminase (ω-TA) and L-threonine aldolase (L-ThA):

FeatureDescription
Starting MaterialBenzylamine
Enzyme Systemω-transaminase (ω-TA) and L-threonine aldolase (L-ThA)
CofactorPyridoxal phosphate (PLP)
Conversion RateApproximately 95% of benzylamine
YieldOver 54% of 3-Phenyl-L-serine

This cascade reaction system offers several advantages over traditional methods. It facilitates the in situ removal of the co-product benzaldehyde, which enhances the economic viability of the reaction. Additionally, it establishes a novel pathway for synthesizing high-value phenyl-serine derivatives with excellent stereoselectivity .

The method is particularly notable for its efficiency, with nearly 95% of the starting benzylamine being converted under optimized conditions. Molecular dynamics simulation results confirmed benzylamine as an advantageous amino donor in this system, contributing to the high yields observed .

Analytical Methods for Product Characterization

The analysis of reaction products typically involves:

  • Termination of the reaction with trichloroacetic acid solution

  • Extraction with internal standard solution (1,3-dimethoxybenzene in ethyl acetate)

  • Determination of enantiomeric excess (ee) and diastereomeric excess (de) by HPLC analysis

  • Measurement of benzaldehyde conversion by gas chromatography

These analytical techniques ensure precise characterization of the stereochemical purity of the synthesized 3-Phenyl-L-serine, which is crucial for applications requiring high stereochemical integrity .

TransporterAmino Acid SpecificityRelevance
YifKL-threonine, L-serinePotential carrier for serine derivatives
BrnQL-threonine (low affinity)Less likely to transport serine derivatives
LIV-IL-threonine, branched-chain amino acids, phenylalanineMinimal activity with serine

Research has shown that the YifK gene product functions as a novel amino acid carrier in E. coli K-12 cells with specificity for both threonine and serine. This transporter shows Na⁺-dependent activity, suggesting ion-coupled transport mechanisms that might be relevant for the cellular uptake of amino acid derivatives .

The biochemical characterization of these transport systems provides a framework for understanding how 3-Phenyl-L-serine might interact with cellular uptake mechanisms, which could be relevant for potential biological applications or pharmaceutical development involving this compound.

ManufacturerProduct NumberDescriptionPackage SizePrice (USD)
American Custom Chemicals CorporationAAA0002907(2S,3R)-3-PHENYLSERINE 95.00%10g$1,680
American Custom Chemicals CorporationAAA0002907(2S,3R)-3-PHENYLSERINE 95.00%5g$909.56
TRCP336833L-threo-Phenylserine250mg$125

This pricing structure indicates that 3-Phenyl-L-serine is a specialty chemical with high value per unit mass. The cost decreases somewhat with larger quantities, but remains substantial even at the 10g scale. These prices reflect the challenges in synthesizing this compound with high stereochemical purity and the specialized applications for which it is typically used .

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